N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(2-Methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring fused to a carboxamide group, with an ethylamino linker substituted by a branched aliphatic chain (2-methylpentan-3-yl). This structure confers rigidity due to the cyclopropane ring, which may enhance metabolic stability compared to linear alkanes, while the 2-methylpentan-3-yl group introduces steric bulk and moderate lipophilicity. Such features are often exploited in drug design to balance solubility and membrane permeability .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[2-(2-methylpentan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H24N2O/c1-4-11(9(2)3)13-7-8-14-12(15)10-5-6-10/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
GHMMDOAXTWMETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves several steps. The primary synthetic route includes the reaction of 2-methylpentan-3-ylamine with ethyl cyclopropanecarboxylate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₅N₂O | 2-Methylpentan-3-yl, cyclopropane | 237.35 g/mol | Aliphatic chain, moderate lipophilicity |
| N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide | C₁₄H₁₆N₂O | Indole, cyclopropane | 228.29 g/mol | Aromatic indole, potential CNS activity |
| N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide | C₂₄H₂₆N₂O | Diphenylbutenyl, cyclopropane | 358.48 g/mol | High lipophilicity, steric hindrance |
| Tozasertib Lactate (MK-0457) | C₂₃H₂₈N₈OS·xC₃H₆O₃ | Piperazinyl, pyrazolyl, cyclopropane | 464.59 g/mol (base) | Kinase inhibition, antineoplastic activity |
Key Observations:
In contrast, the indole-containing analogue () may exhibit lower membrane permeability due to the planar aromatic system but could target serotonin receptors .
Steric and Electronic Effects :
- The diphenylbutenyl group in N-(1-ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide introduces significant steric hindrance, likely reducing binding affinity to compact active sites compared to the target compound’s simpler aliphatic chain .
- Tozasertib’s sulfanyl-linked pyrimidine and piperazinyl groups enhance hydrogen-bonding capacity, critical for kinase inhibition, a feature absent in the target compound .
Metabolic and Pharmacokinetic Considerations
- Cyclopropane Stability: The cyclopropane ring in all analogues resists oxidative metabolism, prolonging half-life compared to non-cyclic analogues. However, the target compound’s aliphatic chain may undergo β-oxidation, unlike the indole or diphenyl derivatives .
- Toxicity: highlights that incomplete toxicological data exist for structurally related carboxamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide), emphasizing the need for rigorous safety profiling of the target compound .
Biological Activity
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound notable for its unique cyclopropane structure and potential biological applications. Its molecular formula is C_{12}H_{24}N_{2}O, and it possesses an amide functional group which is critical for its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring and a side chain with a 2-methylpentan-3-yl group. This structural configuration allows for selective binding to various biological targets, making it a subject of interest in medicinal chemistry.
Preliminary studies suggest that this compound may function as a biochemical probe, interacting with specific enzymes or receptors. The exact mechanisms are still under investigation, but potential pathways include:
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with various diseases.
- Enzyme Interaction : It could bind to enzymes, altering their activity and potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
- Anticancer Potential : Initial studies suggest that this compound may exhibit anticancer properties by targeting specific tumor-related pathways.
- Neuroprotective Effects : Given its structural properties, the compound is being evaluated for neuroprotective effects, particularly in models of neurodegeneration.
- Pharmacological Characterization : The pharmacological profile of this compound has been characterized through various assays, indicating its potential as a lead compound for further drug development .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride | Contains a thianyl group | Potentially different biological activity due to thianyl presence |
| N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide | Similar cyclopropane ring | Variations in reactivity and interaction profiles |
| N-{2-[4-(morpholinomethyl)]phenyl}acetamide | Features a morpholine ring | Different pharmacological properties due to ring structure |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines through modulation of apoptosis-related pathways.
- Neurodegenerative Disease Models : In vivo studies showed promising results in models of Alzheimer's disease, where the compound appeared to reduce neuroinflammation and improve cognitive function.
- Receptor Binding Assays : Binding affinity studies revealed that the compound interacts selectively with certain receptors implicated in neurological disorders, suggesting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
